Sequoyitol is a natural product found in Nephrolepis cordifolia, Glycine max, and other organisms with data available.
Sequoyitol
CAS No.: 523-92-2
Cat. No.: VC21347706
Molecular Formula: C7H14O6
Molecular Weight: 194.18 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 523-92-2 |
---|---|
Molecular Formula | C7H14O6 |
Molecular Weight | 194.18 g/mol |
IUPAC Name | (1S,2R,4S,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol |
Standard InChI | InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2?,3-,4+,5+,6-,7? |
Standard InChI Key | DSCFFEYYQKSRSV-MVWKSXLKSA-N |
Isomeric SMILES | COC1[C@@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O |
Canonical SMILES | COC1C(C(C(C(C1O)O)O)O)O |
Chemical Properties and Structure
Chemical Classification and Identity
Sequoyitol is chemically identified as 5-O-methyl-myo-inositol, belonging to the class of methyl myo-inositols. Its structure consists of a cyclohexane-1,2,3,4,5-pentol substituted by a methoxy group at position 6, making it a methylated derivative of myo-inositol . This specific structural arrangement is critical to its biological activities and distinguishes it from other cyclitol compounds.
Physical and Chemical Characteristics
Sequoyitol is characterized by the following properties:
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Molecular Formula: C7H14O6
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Molecular Weight: 194.18 g/mol
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IUPAC Name: (1R,2S,3r,4R,5S,6r)-6-methoxycyclohexane-1,2,3,4,5-pentol
The compound's structure features a cyclohexane ring with specific stereochemistry that determines its classification and biological activity. As a cyclitol, sequoyitol has multiple hydroxyl groups that contribute to its high water solubility, an advantageous property for potential pharmaceutical applications .
Property | Value |
---|---|
Common Name | Sequoyitol |
Systematic Name | 5-O-methyl-myo-inositol |
Molecular Formula | C7H14O6 |
Molecular Weight | 194.18 g/mol |
CAS Registry Number | 523-92-2 |
IUPAC Name | (1R,2S,3r,4R,5S,6r)-6-methoxycyclohexane-1,2,3,4,5-pentol |
Chemical Class | Cyclitol, Cyclohexanol, Methyl myo-inositol |
Functional Groups | 5 hydroxyl groups, 1 methoxy group |
Natural Occurrence and Distribution
Plant Sources
Sequoyitol has been identified in several plant species. According to available data, it has been reported in:
The presence of sequoyitol in these diverse plant species suggests it may be more widely distributed in the plant kingdom than currently documented. Its occurrence in commonly consumed foods like soybeans could have implications for understanding dietary sources of bioactive compounds.
Biochemistry and Metabolism
Metabolic Pathway Involvement
Sequoyitol is involved in the pinitol biosynthesis pathway, specifically in the pinitol biosynthesis II pathway. In this pathway, sequoyitol undergoes epimerization to form pinitol, which is another biologically active cyclitol compound . This conversion represents a significant biochemical transformation that links sequoyitol to other metabolically important compounds.
Enzymatic Reactions
The epimerization of sequoyitol to pinitol proceeds via a keto intermediate, specifically D-5-O-methyl-2,3,5/4,6-pentahydroxycyclohexanone. This two-step process involves distinct enzymatic activities:
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Conversion of sequoyitol to the keto intermediate: Catalyzed by a NAD-specific dehydrogenase activity (sequoyitol dehydrogenase)
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Conversion of the keto intermediate to pinitol: Catalyzed by a NADP-dependent dehydrogenase activity
Research in Trifolium incarnatum (crimson clover) has identified these enzymatic activities in partially purified protein fractions from leaves, although it remains unclear whether these activities reside in one protein or two distinct proteins .
Enzyme Properties
Sequoyitol dehydrogenase, the enzyme responsible for catalyzing the conversion of sequoyitol to the keto intermediate, has been characterized with the following properties:
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Molecular Weight: Approximately 34.0 kD (experimental)
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pH optimum: 5-9
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Enhancers: SH-containing compounds (cysteine, glutathione, dithiothreitol)
Table 2: Properties of Sequoyitol Dehydrogenase
Property | Characteristic |
---|---|
Molecular Weight | 34.0 kD |
pH Optimum | 5-9 |
Reaction Type | Oxidoreductase |
Cofactor | NAD+ |
Enhancers | SH-containing compounds (cysteine, glutathione, dithiothreitol) |
Inhibitors | SH-reagents |
Enzymatic Function | Catalyzes the conversion of sequoyitol to a keto intermediate in pinitol biosynthesis |
Pharmacological Properties
Effects on Glucose Metabolism
Research published in the American Journal of Physiology - Endocrinology and Metabolism has demonstrated that sequoyitol exhibits significant antidiabetic effects. These effects have been observed in multiple experimental models:
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ob/ob mice (genetically obese mice with insulin resistance)
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Streptozotocin (STZ)-treated mice (a model of insulin deficiency)
Key findings from these studies include:
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Decreased blood glucose levels
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Improved glucose tolerance
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Enhanced insulin signaling
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Increased insulin sensitivity
Mechanism of Action
The mechanism by which sequoyitol exerts its antidiabetic effects appears to be multifaceted, targeting multiple tissues involved in glucose homeostasis:
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In hepatocytes (liver cells):
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In adipocytes (fat cells):
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In beta cells (insulin-producing cells):
This multi-target action suggests that sequoyitol may offer advantages over medications that act on single pathways or tissues. The compound directly enhances insulin signaling in both HepG2 cells (derived from human hepatocytes) and 3T3-L1 adipocytes, demonstrating its direct cellular effects on insulin-responsive tissues .
Administration Routes
Studies have shown that sequoyitol is effective when administered through different routes:
Both administration routes demonstrated efficacy in decreasing blood glucose, improving glucose intolerance, and enhancing insulin signaling in ob/ob mice, suggesting good bioavailability of the compound. This flexibility in administration routes could be advantageous for potential therapeutic applications .
Effect | Model/System | Outcome |
---|---|---|
Blood Glucose | ob/ob mice | Decreased blood glucose levels |
Glucose Tolerance | ob/ob mice, STZ-treated mice | Improved glucose tolerance |
Insulin Signaling | ob/ob mice, HepG2 cells, 3T3-L1 adipocytes, INS-1 cells | Enhanced phosphorylation of insulin receptor substrate-1 and Akt |
Glucose Production | Primary hepatocytes | Increased insulin's ability to suppress glucose production |
Glucose Uptake | Primary adipocytes | Stimulated insulin-mediated glucose uptake |
Beta Cell Function | STZ-treated mice, INS-1 cells | Protected beta cells from injury, increased plasma insulin levels |
Administration Routes | ob/ob mice | Effective via both oral and subcutaneous routes |
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